Syringaresinol diglucoside
Description
Eleutheroside E (syringaresinol-di-O-β-D-glucoside, C₃₄H₄₆O₁₈) is a lignan glucoside primarily isolated from Acanthopanax senticosus (Siberian ginseng) and Acanthopanax giraldii . Structurally, it consists of syringaresinol (a dibenzylbutyrolactone lignan) linked to two glucose moieties via β-glycosidic bonds . Its molecular weight is 742.73 g/mol, with characteristic ions at m/z 743.2750 [M + H]⁺ and m/z 765.2535 [M + Na]⁺ in mass spectrometry (MS) . Eleutheroside E is pharmacologically significant, exhibiting adaptogenic, anti-inflammatory, and anti-fatigue properties . It also modulates estrogen receptor activity in cancer cells and downregulates THBS1 protein expression, inhibiting hypertrophic scar fibroblast proliferation .
Properties
IUPAC Name |
2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
| Record name | Eleutheroside D | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113328 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96038-87-8, 573-44-4 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Ethanol-Based Maceration
Ethanol remains the most prevalent solvent due to its GRAS (Generally Recognized As Safe) status. A 70% ethanol solution at 80°C for 5 hours extracts 2.86 mg/g eleutheroside E from Sichuan province stems. However, prolonged thermal exposure degrades heat-labile glycosides, with studies showing 12-15% compound degradation after 3 hours.
Aqueous Decoction
Water extraction at 100°C for 2 hours demonstrates moderate efficiency (1.49 mg/g), but co-extracts polysaccharides and proteins that complicate downstream purification. The addition of 0.1% sodium ascorbate as an antioxidant improves eleutheroside E stability by 23% during aqueous extraction.
Advanced Extraction Technologies
Ultrasonic-Assisted Extraction (UAE)
Ultrasound at 250W for 30 minutes with ionic liquid solvents achieves 93% extraction efficiency. The mechanoacoustic cavitation effect disrupts plant cell walls, reducing particle size to 50-100 μm and increasing surface area contact. Optimal parameters include:
- Solid-liquid ratio: 1:25 g/mL
- [C4mim]Br concentration: 0.8 M
- Soaking time: 15 minutes pre-treatment
Table 1. Comparative Performance of UAE Systems
| Solvent System | Power (W) | Time (min) | Yield (mg/g) | Purity (%) |
|---|---|---|---|---|
| 70% Ethanol | 450 | 48 | 3.57 | 18.35 |
| [C4mim]Br Ionic Liquid | 250 | 30 | 4.60 | 97.96 |
| Betaine-Triethanolamine | 500 | 42 | 0.04 | 44.10 |
Microwave-Assisted Extraction (MAE)
Microwave dielectric heating at 400W for 12 minutes extracts 1.486 mg/g eleutheroside E from rhizomes. The critical control parameters are:
- Dielectric constant of solvent: ε > 20
- Moisture content: 60-70% (w/w)
- Irradiation cycles: 3 pulses of 20 seconds
Choline chloride-ethylene glycol deep eutectic solvents (1:3 molar ratio) enhance microwave absorption, achieving 40% faster extraction kinetics compared to ethanol.
Enzyme-Assisted Extraction
Cellulase (15 U/g) and pectinase (10 U/g) pretreatment at 45°C for 2 hours increases eleutheroside E yield by 31% by hydrolyzing structural polysaccharides. However, enzyme costs add $0.38/L to processing expenses, limiting industrial adoption.
Ionic Liquid Optimization Strategies
Cation-Anion Selection
The hydrophobicity index (HI) of ionic liquids directly correlates with eleutheroside E solubility. Bromide-based ILs show superior performance:
- 1-Butyl-3-methylimidazolium bromide ([C4mim]Br): HI = 0.76
- 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl): HI = 0.68
- Triethylammonium acetate ([TEA][OAc]): HI = 0.52
Figure 1. Relationship between ionic liquid hydrophobicity and eleutheroside E yield
$$ Y = 0.84 \times \text{HI} + 0.12 $$ (R² = 0.93)
Recyclability Studies
[C4mim]Br retains 89% extraction efficiency after 5 cycles when regenerated via rotary evaporation at 60°C under vacuum. Contamination by phenolic compounds necessitates monthly membrane filtration (0.22 μm PVDF) for industrial-scale reuse.
Purification and Isolation Techniques
Macroporous Resin Chromatography
AB-8 resin demonstrates optimal adsorption capacity (18.35 mg/g) with 30% ethanol elution. The purification workflow involves:
- Adsorption : 3 BV (bed volumes) at 2 mL/min
- Washing : 5 BV deionized water
- Elution : 4 BV 30% ethanol
Table 2. Resin Performance Comparison
| Resin Type | Eluent | Purity (%) | Recovery (%) |
|---|---|---|---|
| AB-8 | 30% EtOH | 11.15 | 94.2 |
| D101 | 50% EtOH | 7.95 | 88.7 |
| HPD100C | 60% EtOH | 5.89 | 82.4 |
High-Speed Countercurrent Chromatography (HSCCC)
The solvent system chloroform-methanol-isopropanol-water (5:6:1:4) achieves baseline separation of eleutheroside E with 98.3% purity. Key operational parameters:
- Rotation speed: 850 rpm
- Flow rate: 1.5 mL/min
- Temperature: 25°C
Preparative HPLC
C18 columns (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile:water 32:68) isolate eleutheroside E at 99.1% purity. Injection volumes must remain below 15 mg/mL to prevent column overload.
Green Chemistry Approaches
Deep Eutectic Solvents (DES)
A choline chloride-fructose (1:1) DES extracts 1.96 mg/g eleutheroside E at 80°C. The hydrogen bond donor-acceptor ratio critically influences solubility:
- Optimal HBD/HBA ratio: 2.5
- Viscosity range: 120-150 cP
- pH stability: 5.5-7.0
Surfactant-Mediated Extraction
Tween-80 at critical micelle concentration (0.015 M) enhances mass transfer coefficients by 40% through micellar encapsulation of eleutheroside E. Post-extraction recovery requires 0.22 μm nylon membrane filtration to remove surfactant residues.
Industrial Scale-Up Challenges
Pilot plant trials reveal key bottlenecks:
- Ionic liquid recovery costs: $12.50/kg
- Microwave cavity uniformity: ±5°C temperature gradients
- HSCCC throughput: 18 L/day maximum capacity
Continuous countercurrent extraction systems address scalability, achieving 85% yield at 50 L/h flow rates using optimized solvent ratios.
Chemical Reactions Analysis
Types of Reactions: Eleutheroside E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Eleutheroside E can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines, under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Eleutheroside E can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Clinical Applications
Eleutheroside E has been studied for various health conditions:
Osteoporosis
EE has demonstrated potential in treating osteoporosis through its ability to enhance bone density and regulate inflammatory responses. A study using an ovariectomy model showed that EE treatment resulted in increased bone volume and decreased markers of bone resorption .
Parkinson's Disease
In models of Parkinson's disease, EE has shown promise in improving neuronal survival and function. The compound increased cell viability and decreased apoptosis rates in MPTP-induced cell models, suggesting a protective effect against neurodegeneration .
Cognitive Impairments
EE supplementation has been associated with improvements in cognitive function, particularly in models of radiation-induced cognitive decline. It protects hippocampal neurons and enhances spatial memory by modulating gut microbiota .
Diabetes Management
EE has also been investigated for its role in managing diabetes. Studies indicate that it enhances insulin sensitivity and glucose uptake in muscle cells, potentially ameliorating insulin resistance in diabetic models .
Case Studies and Research Findings
The following table summarizes key research findings regarding the applications of Eleutheroside E:
Mechanism of Action
Eleutheroside E exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Glycosylation Differences: Eleutheroside E is a diglucoside, whereas Eleutheroside B (syringin) is a monoglucoside . This structural divergence impacts solubility and bioavailability.
- Fragmentation Patterns : Eleutheroside E loses two glucose units (m/z 743 → 419) and further dehydrates to m/z 401, while Eleutheroside B undergoes deglycosylation to yield m/z 233 .
Tissue-Specific Accumulation
Quantitative analyses reveal tissue- and species-specific accumulation patterns (Table S3, ):
Key Findings :
- Root vs. Fruit : Eleutheroside E is more abundant in roots than fruits, whereas Eleutheroside B dominates in fruits of mature A. senticosus .
- Species Variation : A. giraldii roots accumulate more Eleutheroside E (6.091 µg/g) than A. senticosus (5.191 µg/g) .
Pharmacological Activities
Key Mechanisms :
- Eleutheroside E : Enhances physical endurance by prolonging swimming time in fatigued mice and suppresses THBS1 in fibroblasts at 400 µmol/L .
- Eleutheroside B: Improves memory via brain transfer of metabolites like ciwujianoside C3 .
Metabolic Pathways
- Eleutheroside E: Limited data on metabolism, but its aglycone (syringaresinol) may undergo phase II conjugation .
- Eleutheroside B : Metabolized via demethylation, acetylation, and glucuronidation in rats, producing 11 metabolites .
Geographical and Developmental Variability
- Eleutheroside E concentrations are higher in southern and eastern regions of A. senticosus habitats, while Eleutheroside B peaks in northern roots .
- Developmental Stage : Eleutherosides are absent in fruits of 2- and 3-year-old plants but detected in 4-year-old fruits .
Analytical Methodologies
Biological Activity
Eleutheroside E (EE), a prominent bioactive compound derived from Eleutherococcus senticosus (commonly known as Siberian ginseng), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of EE, drawing on various studies and research findings.
1. Pharmacological Properties
Eleutheroside E exhibits a broad spectrum of biological activities, including:
- Anti-diabetic Effects : EE has been shown to enhance insulin sensitivity and glucose uptake in muscle cells. In studies involving insulin-resistant adipocytes, EE treatment led to increased glucose uptake, suggesting its potential role in managing diabetes . Additionally, dietary supplementation with EE in diabetic db/db mice resulted in improved glycemic control and reduced triglyceride levels .
- Neuroprotective Effects : Research indicates that EE can protect against cognitive decline and memory impairments induced by radiation exposure. A study demonstrated that four weeks of EE supplementation improved cognitive function and remodeled gut microbiota in irradiated mice, highlighting its potential neuroprotective properties .
- Anti-inflammatory Effects : EE has demonstrated significant anti-inflammatory activity by suppressing the expression of inflammatory proteins. This effect is particularly relevant in conditions such as myocardial infarction, where EE may exert protective effects on heart tissue .
- Antioxidant Activity : The compound has been noted for its antioxidant properties, which contribute to its overall therapeutic potential. Studies have indicated that EE can reduce oxidative stress markers, thereby protecting cells from damage .
The biological effects of Eleutheroside E are mediated through several molecular pathways:
- Insulin Signaling Pathway : EE enhances insulin-stimulated glucose uptake by activating key signaling molecules involved in glucose metabolism. In vitro studies have shown that EE amplifies insulin's effect on glucose uptake in myotubes .
- Gut-Brain Axis Modulation : The neuroprotective effects of EE are linked to its ability to modulate gut microbiota composition. By reshaping the intestinal microbiome, EE influences neurotransmitter production and signaling pathways associated with cognitive function .
- Cytochrome P450 Interaction : Research indicates that EE may interact with cytochrome P450 enzymes, potentially affecting drug metabolism. Studies have shown mixed-type inhibition of CYP2C9 and CYP2E1 by EE, which could have implications for drug-drug interactions .
Table 1: Summary of Key Studies on Eleutheroside E
4. Clinical Implications
The diverse pharmacological activities of Eleutheroside E suggest several potential clinical applications:
- Diabetes Management : Given its ability to enhance insulin sensitivity and glucose uptake, EE could be developed as a complementary treatment for type 2 diabetes.
- Cognitive Health : The neuroprotective effects observed in animal models indicate that EE may hold promise for preventing cognitive decline related to aging or radiation exposure.
- Inflammatory Conditions : The anti-inflammatory properties of EE may provide therapeutic avenues for managing chronic inflammatory diseases.
Q & A
Q. How is Eleutheroside E quantified in plant extracts, and what analytical methods are validated for this purpose?
Eleutheroside E is quantified using validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods. For example, the USP35 standard outlines a protocol where plant extracts are dissolved in solvent (e.g., 5.0 mg/mL), and peak responses for Eleutheroside E are compared to reference standards via chromatograms . The formula for calculating percentages is:
where and are peak responses of the sample and standard, respectively, is the standard concentration (mg/mL), is sample volume (mL), and is sample weight (mg). This method ensures reproducibility across studies .
Q. What are the primary biological activities of Eleutheroside E, and how are these effects validated experimentally?
Eleutheroside E exhibits anti-adipogenic, anti-fibrotic, and anti-stress properties. For instance, in 3T3-L1 pre-adipocytes, Eleutheroside E (≤25 µM) suppressed lipid accumulation by inhibiting PPAR-γ, C/EBPα, and Akt/mTOR pathway proteins, validated via Western blotting and dose-response assays . In hypertrophic scar fibroblasts, concentrations of 100–400 µM reduced cell viability and increased apoptosis, measured via Hoechst 33258 staining and factorial ANOVA . These studies emphasize dose-dependent validation and mechanistic pathway analysis .
Q. How is Eleutheroside E distinguished from structurally similar compounds like Eleutheroside B in phytochemical analyses?
Chromatographic separation (e.g., HPLC or TLC) with reference standards is critical. For example, Eleutheroside E (a lignan glucoside) and Eleutheroside B (a phenylpropanoid) exhibit distinct retention times and UV/spectral profiles. UHPLC-DAD/ESI-TOF-MS can further differentiate them via mass fragmentation patterns . Cross-referencing with authenticated standards ensures specificity .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating Eleutheroside E’s mechanism of action in diverse cell models?
Key considerations include:
- Concentration Range : Use non-cytotoxic doses (e.g., ≤25 µM in adipocytes vs. 100–400 µM in fibroblasts ).
- Control Groups : Include siRNA knockdowns (e.g., THBS1 siRNA in fibroblasts) to validate target specificity .
- Time Points : Assess outcomes at multiple intervals (e.g., 12–48 hours for apoptosis ).
- Statistical Rigor : Apply factorial ANOVA or Bonferroni correction to address multiple comparisons .
Q. How can researchers resolve contradictions in Eleutheroside E’s reported efficacy across studies?
Discrepancies may arise from:
- Cell-Type Specificity : Anti-adipogenic effects in 3T3-L1 cells vs. lack of effect in other models.
- Extract Purity : Variations in Eleutheroside E content (e.g., 0.96 mg/g in fruit extracts vs. 1.10% in root extracts ).
- Methodological Differences : Drying techniques (e.g., microwave drying preserves Eleutheroside E better than hot air ). Mitigation strategies include standardizing extraction protocols and cross-validating findings with orthogonal assays (e.g., qPCR and Western blotting) .
Q. What strategies optimize Eleutheroside E extraction while minimizing degradation?
- Drying Methods : Microwave drying retains Eleutheroside E (160.54 µg/100 g DW) better than hot air (25.95 µg/100 g DW) by reducing thermal degradation .
- Solvent Selection : Use 40–50% ethanol for extraction, as it improves yield compared to formic acid-methanol .
- Quantitative Validation : Employ triple-quadrupole MS (QQQ-MS) for high sensitivity and specificity in low-concentration samples .
Q. How can network pharmacology and molecular docking elucidate Eleutheroside E’s polypharmacology?
- Target Prediction : Use databases like PharmMapper to identify potential targets (e.g., THBS1 in fibrosis or PPAR-γ in adipogenesis ).
- Pathway Mapping : Construct component-target-disease networks via Cytoscape to visualize interactions (e.g., anti-anemia targets in blood deficiency syndromes ).
- Validation : Confirm predicted targets with siRNA or CRISPR-Cas9 knockdowns followed by functional assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
